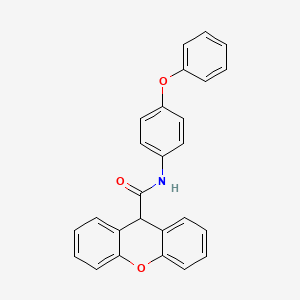![molecular formula C20H18N4 B11597480 5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11597480.png)
5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine: is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions. One common method is the Biginelli-type reaction, which involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction can proceed without catalysts in boiling dimethylformamide (DMF) to yield the desired pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and functionalizations.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an antiviral and anticancer agent. Its ability to inhibit specific enzymes makes it a promising candidate for targeted therapies.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique structure allows for the creation of novel compounds with desirable properties.
作用机制
The mechanism of action of 5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, its inhibition of dihydrofolate reductase (DHFR) can reduce the synthesis of nucleotides, thereby inhibiting cell proliferation .
相似化合物的比较
Pyrazolo[1,5-a]pyrimidines: These compounds share the same core structure but differ in their substituents.
Triazolo[1,5-a]pyrimidines: These compounds have a similar tricyclic structure but with different nitrogen arrangements.
Uniqueness: 5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substituents, which confer distinct biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
属性
分子式 |
C20H18N4 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC 名称 |
5-methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H18N4/c1-13-8-10-15(11-9-13)17-12-18-22-14(2)19(20(21)24(18)23-17)16-6-4-3-5-7-16/h3-12H,21H2,1-2H3 |
InChI 键 |
DYDFETHJMZBLMR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C2)N=C(C(=C3N)C4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-2-phenylquinolin-4-ol](/img/structure/B11597406.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597409.png)
![3-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11597421.png)
![1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine](/img/structure/B11597423.png)
![(4E)-4-[(2,4-dimethylphenyl)imino]-2-(4-methoxyphenyl)-4H-chromen-6-ol](/img/structure/B11597431.png)

![Methyl 4-{[(3-benzyl-1-ethyl-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11597451.png)
![3,5-dimethyl-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11597453.png)
![2-methylpropyl 6-(2-chlorophenyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597457.png)
![2-fluoro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11597462.png)
![3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11597471.png)
![isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597478.png)
![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597481.png)
